N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide p18SMI-21 is a novel INK4C inhibitor, specifically blocking the bioactivity of p18 protein.
Brand Name: Vulcanchem
CAS No.: 20535-76-6
VCID: VC0538461
InChI: InChI=1S/C10H14N2O4S/c1-8(14)12-9-2-4-10(5-3-9)17(15,16)11-6-7-13/h2-5,11,13H,6-7H2,1H3,(H,12,14)
SMILES: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCO
Molecular Formula: C10H14N2O4S
Molecular Weight: 258.3 g/mol

N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide

CAS No.: 20535-76-6

Cat. No.: VC0538461

Molecular Formula: C10H14N2O4S

Molecular Weight: 258.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide - 20535-76-6

Specification

CAS No. 20535-76-6
Molecular Formula C10H14N2O4S
Molecular Weight 258.3 g/mol
IUPAC Name N-[4-(2-hydroxyethylsulfamoyl)phenyl]acetamide
Standard InChI InChI=1S/C10H14N2O4S/c1-8(14)12-9-2-4-10(5-3-9)17(15,16)11-6-7-13/h2-5,11,13H,6-7H2,1H3,(H,12,14)
Standard InChI Key VUYBWFBHHFQGDM-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCO
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCO
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Nomenclature and Synonyms

The compound is systematically named N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide. Alternative designations include:

  • N-[4-(2-Hydroxyethylsulfamoyl)phenyl]acetamide

  • N-(4-([(2-Hydroxyethyl)amino]sulfonyl)phenyl)acetamide

  • p18SMI-21 .

Molecular Structure

The structure comprises:

  • A phenyl ring substituted at the para position with a sulfonamide group (SO2NH-\text{SO}_2\text{NH}-).

  • A 2-hydroxyethylamine moiety attached to the sulfonamide nitrogen.

  • An acetamide group (NHCOCH3-\text{NHCOCH}_3) linked to the phenyl ring .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC10H14N2O4S\text{C}_{10}\text{H}_{14}\text{N}_{2}\text{O}_{4}\text{S}
Molecular Weight258.30 g/mol
CAS Number20535-76-6
Purity (Commercial)>98%

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves sulfonation and amidation steps:

  • Sulfonation: Reaction of 4-acetamidobenzenesulfonyl chloride with 2-aminoethanol under controlled conditions .

  • Optimization: Industrial processes employ continuous flow reactors to enhance yield (70–85%) and purity (>98%).

Reaction Conditions:

  • Temperature: 50–70°C

  • Solvent: Dichloromethane or tetrahydrofuran

  • Catalyst: Triethylamine (1.2 equiv) .

Scalability Challenges

  • Byproduct Formation: Hydrolysis of the sulfonyl chloride intermediate necessitates anhydrous conditions .

  • Cost: High-purity batches (e.g., 5g) cost up to $1,598.40 .

Physicochemical Properties

Solubility and Stability

  • Water Solubility: 2 g/L at 30°C .

  • Organic Solvents: Soluble in DMSO (50 mg/mL) and methanol .

  • Stability: Degrades above 150°C; sensitive to prolonged UV exposure .

Spectroscopic Data

  • IR (KBr): νmax\nu_{\text{max}} 3280 cm1^{-1} (N–H), 1660 cm1^{-1} (C=O), 1320 cm1^{-1} (S=O) .

  • 1^1H NMR (DMSO-d6d_6): δ 10.2 (s, 1H, NH), 7.8 (d, 2H, Ar–H), 7.6 (d, 2H, Ar–H), 3.5 (t, 2H, CH2_2OH), 3.1 (q, 2H, NCH2_2), 2.1 (s, 3H, COCH3_3) .

Biological Activity and Mechanisms

Enzyme Inhibition

The sulfonamide group facilitates binding to enzymatic active sites:

  • Carbonic Anhydrase IX (CA-IX): IC50_{50} = 12.3 nM .

  • Tyrosine Kinase: Disrupts ATP-binding pockets via hydrogen bonding with −SO2_2NH− .

Antitumor Applications

  • In Vitro Activity: Inhibits MCF-7 (breast) and HCT-116 (colon) cancer cells with GI50_{50} values of 1.8–2.4 µM .

  • Mechanism: Induces apoptosis via caspase-3 activation and PARP cleavage .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Antihypertensive Agents: Serves as a precursor in synthesizing sulfonamide-based drugs targeting angiotensin receptors .

  • Anticancer Drug Development: Functionalized derivatives show promise in phase I/II trials .

Biochemical Probes

  • Protein Labeling: The −SO2_2NH− group reacts with lysine residues, enabling fluorescent tagging .

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